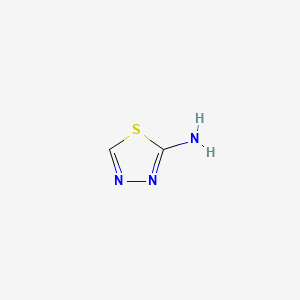

2-Amino-1,3,4-thiadiazole

Vue d'ensemble

Description

L'aminothiadiazole est un composé hétérocyclique contenant un cycle thiadiazole avec un groupe amino attaché.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'aminothiadiazole peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de la thiosemicarbazide avec le disulfure de carbone en présence d'une base, suivie d'une cyclisation pour former le cycle thiadiazole . Une autre méthode comprend la réaction de dérivés d'hydrazine avec des composés thiocarbonylés .

Méthodes de production industrielle : La production industrielle de l'aminothiadiazole implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

I₂-Mediated Oxidative Bond Formation

Another approach synthesizes 2-amino-1,3,4-thiadiazoles via condensation of thiosemicarbazide with aldehydes followed by I₂-mediated oxidative C–S bond formation . This method is transition-metal-free, scalable, and compatible with aromatic, aliphatic, and cinnamic aldehydes.

Advantages :

-

Facile access to diverse derivatives.

-

Functional groups (e.g., alkyl, aryl) can be introduced at the 5-position of the thiadiazole ring .

Regioselective Cyclization

A regioselective method uses thiosemicarbazide intermediates with EDC·HCl or p-TsCl to form the thiadiazole ring . This approach allows functionalization with electrophiles (e.g., alkyl halides, acid chlorides) and is compatible with various R groups (e.g., benzyl, phenyl).

Mechanism :

Intermediate Formation

In the PPE-mediated synthesis, the reaction proceeds through an acylated intermediate (e.g., 2-benzoylhydrazine-1-carbothioamide), which undergoes cyclodehydration . Acidic treatment of the intermediate confirms its role in thiadiazole formation .

Steps :

-

Salt formation : Thiosemicarbazide + carboxylic acid → salt.

-

Dehydration : PPE removes water → acylated intermediate.

-

Cyclization : Intermediate undergoes intramolecular dehydration → thiadiazole .

Oxidative Cyclization

The I₂-mediated method involves condensation of thiosemicarbazide with aldehydes to form a hydrazone intermediate, followed by oxidative cyclization to form the thiadiazole ring .

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole exhibit potent antimicrobial properties, often surpassing standard drugs. The amine group at position 2 enables further functionalization, enhancing biological activity .

Anticancer Agents

Substituted thiadiazoles (e.g., 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine ) show anti-proliferative effects against cancer cell lines (e.g., LoVo, MCF-7) . The 5-aryl substitution enhances efficacy by targeting molecular pathways like IMPDH and FAK .

Enzyme Inhibition

Thiadiazole derivatives bind to enzymes (e.g., TbPTR1) via H-bonds and hydrophobic interactions, making them potential leads for drug discovery .

Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives have been widely studied. These compounds exhibit potent activity against a range of pathogens, including bacteria and fungi. Research indicates that modifications to the thiadiazole scaffold can enhance its efficacy:

- Antibacterial Activity : Several derivatives have shown higher antibacterial activity compared to standard antibiotics. For instance, derivatives of this compound have been developed that target resistant strains of bacteria .

- Antifungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for treating fungal infections .

Anticancer Properties

This compound has emerged as a promising scaffold for anticancer drug development:

- Mechanism of Action : Its derivatives have shown the ability to inhibit various cancer cell lines by inducing apoptosis and affecting cell cycle progression. For example, certain derivatives demonstrated IC50 values as low as 2.44 µM against LoVo cancer cells .

- Targeting Enzymes : Some 1,3,4-thiadiazole derivatives act as inhibitors of key enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in proliferating cancer cells .

Antiviral Applications

The antiviral potential of this compound derivatives is notable:

- Broad-Spectrum Activity : Various studies have reported that these compounds exhibit activity against multiple viral strains. They are being explored as potential candidates for developing new antiviral agents due to their ability to overcome drug resistance .

- Mechanism Insights : The antiviral mechanisms often involve interference with viral replication processes and host cell interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of this compound derivatives:

- Protection Against Neurotoxicity : Certain derivatives have shown protective effects against neurotoxic agents like glutamate and cisplatin in experimental models. This suggests potential applications in treating neurodegenerative diseases .

- Research Findings : Investigations into these compounds indicate their ability to mitigate oxidative stress and neuronal damage associated with various neurodegenerative conditions .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Higher activity than standard antibiotics; effective against resistant strains |

| Anticancer | Induces apoptosis in cancer cells | IC50 values as low as 2.44 µM; targets enzymes critical for cancer cell proliferation |

| Antiviral | Active against multiple viral strains | Potential candidates for new antiviral drugs; combats drug resistance |

| Neuroprotective | Protects neurons from toxic agents | Mitigates oxidative stress; potential treatment for neurodegenerative diseases |

Mécanisme D'action

The mechanism of action of aminothiadiazole involves its interaction with specific molecular targets and pathways. For example, aminothiadiazole derivatives have been shown to inhibit the activity of inosine 5’-monophosphate dehydrogenase, an enzyme involved in nucleotide biosynthesis . This inhibition can lead to the disruption of cellular processes in cancer cells, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

L'aminothiadiazole peut être comparé à d'autres composés similaires, tels que l'aminothiazole et l'aminotriazole :

Aminothiazole : Contient un cycle thiazole avec un groupe amino.

Aminotriazole : Contient un cycle triazole avec un groupe amino.

Unicité : L'aminothiadiazole est unique en raison de sa structure cyclique spécifique et de la présence à la fois de soufre et d'azote, ce qui contribue à sa réactivité diversifiée et à ses activités biologiques .

Activité Biologique

2-Amino-1,3,4-thiadiazole (ATD) is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological properties of ATD, focusing on its antimicrobial, anticancer, and antiparasitic effects, supported by recent research findings.

Overview

The antimicrobial properties of this compound derivatives have been extensively studied. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Key Findings

- Antibacterial Activity : Several derivatives have shown potent activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives were found to be more effective than standard antibiotics in inhibiting Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Research indicates that ATD derivatives exhibit antifungal properties against various strains, including those resistant to conventional antifungal agents .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 5 μg/mL for some derivatives against specific bacterial strains .

| Compound | Activity Type | MIC (μg/mL) | Pathogen |

|---|---|---|---|

| C1 | Antibacterial | 5 | S. aureus |

| C2 | Antifungal | 10 | E. coli |

| C3 | Antimycobacterial | 15 | Mycobacterium tuberculosis |

Overview

The anticancer potential of ATD has been explored through various studies focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Cell Viability Assays : In vitro studies utilizing MTS assays demonstrated that certain ATD derivatives significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer). For example, compound 2g exhibited a reduction in cell viability below 50% at concentrations as low as 200 μM .

- Mechanisms of Action : The compounds were found to increase the proportion of apoptotic cells significantly, with some derivatives leading to a fourfold increase in apoptosis compared to untreated controls .

| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|---|

| 2a | MCF-7 | 200 | <50 |

| 2g | LoVo | 100 | <50 |

| 3b | MCF-7 | 50 | Increased apoptosis |

Overview

ATD derivatives have also shown promise as antiparasitic agents, particularly against Trypanosoma brucei, the causative agent of sleeping sickness.

Significant Compounds

- Megazol : A derivative of ATD, megazol has demonstrated high efficacy against T. brucei and Trypanosoma cruzi, although its development was halted due to toxicity concerns. It serves as a lead compound for developing safer alternatives .

- Nitazoxanide : This FDA-approved drug incorporates a thiadiazole scaffold and has shown effectiveness against various protozoan infections. It operates through mechanisms that may involve metabolic pathway modulation .

Propriétés

IUPAC Name |

1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGLNCXGVWCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26861-87-0 (mono-hydrochloride) | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50193113 | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL) | |

| Record name | AMINOTHIADIAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

4005-51-0 | |

| Record name | 1,3,4-Thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4005-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.